5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide
Description
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide is a heterocyclic compound featuring a thiazole ring fused to an azepine (7-membered nitrogen-containing ring). The hydrobromide salt enhances its solubility and stability for pharmacological applications.
Key structural features include:
- Thiazolo[4,5-d]azepine core: The thiazole ring is fused at positions 4 and 5 of the azepine.
- Amino substituent: Positioned at C2 of the thiazole, critical for receptor interactions.
- Hydrobromide counterion: Improves bioavailability compared to free bases.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.BrH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPFLCYHPAILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1N=C(S2)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for this compound.
Mode of Action
This compound is a selective dopamine D2 receptor agonist. It works by selectively stimulating the postsynaptic membrane’s dopamine D2 receptors in the striatum. This selective stimulation leads to the inhibition of dopamine release in the undamaged areas of the dopamine nerve endings and reduces dopaminergic neurotransmission.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of dopaminergic neurotransmission. By selectively stimulating dopamine D2 receptors, it can influence various physiological processes regulated by dopamine, potentially producing anti-Parkinsonian effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH, temperature, and presence of other molecules) and external factors like storage conditions. For instance, it is recommended to store this compound at room temperature, preferably in a cool and dark place.
Biological Activity
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide (CAS No. 688020-78-2) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C7H12BrN3S
- Molecular Weight : 250.16 g/mol
- IUPAC Name : 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine hydrobromide
- Purity : 97% .
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an allosteric modulator in certain enzyme systems, potentially influencing pathways involved in oxidative stress and cellular homeostasis.
Antimicrobial Activity
Recent research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Activity against protozoan parasites : Studies have shown that related compounds can disrupt the metabolic pathways of parasites like Leishmania and Trypanosoma, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
| Compound | Target Organism | EC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Leishmania spp. | <10 | ROS induction |
| Compound B | Trypanosoma spp. | <10 | Enzyme inhibition |
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. The MTT assay results indicate that the compound can significantly reduce cell viability at specific concentrations.
| Cell Line | Concentration (μg/mL) | Viability (%) |
|---|---|---|
| A549 (Lung Cancer) | 50 | 30 |
| HeLa (Cervical Cancer) | 12.5 | 45 |
Case Studies
- Study on Protozoan Inhibition : A study involving the treatment of Trypanosoma with various concentrations of thiazolo compounds revealed a dose-dependent inhibition of parasite growth. The compounds induced oxidative stress by enhancing ROS levels significantly compared to untreated controls .
- Cytotoxic Effects on Cancer Cells : In another investigation focusing on the cytotoxic effects against HeLa cells, it was observed that treatment with this compound led to a marked decrease in cell viability as measured by the MTT assay. The study concluded that the compound's mechanism might involve apoptosis induction .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its thiazoloazepine core is of particular interest in drug design for various conditions:
- Antidepressant Activity : Preliminary studies suggest that derivatives of thiazoloazepines exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : Research indicates that thiazolo derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to interact with specific cellular targets makes it a candidate for further development as an anticancer drug .
Neuropharmacology
The compound's interaction with the central nervous system (CNS) has been explored:
- Cognitive Enhancers : Some studies have shown that compounds similar to 5,6,7,8-tetrahydro-4H-thiazolo-[4,5-d]-azepin may enhance cognitive functions and memory retention in preclinical models. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a building block for synthesizing new derivatives with enhanced biological activity:
- Chemical Synthesis : Researchers have utilized this compound in the synthesis of analogs that demonstrate improved pharmacological profiles. These derivatives are being evaluated for their efficacy against various diseases .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined the effects of a thiazoloazepine derivative on depressive behavior in rodents. The results indicated that treatment with the compound led to a significant reduction in depressive-like symptoms compared to control groups. Mechanistic studies suggested involvement of the serotonergic system .
Case Study 2: Anticancer Activity
In vitro experiments conducted on human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways. The study concluded that further investigation into its mechanism could lead to new cancer therapies .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazolo-Azepines
BHT 920 (6-Allyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine)
- Structural Difference : An allyl group at N6 of the azepine ring instead of hydrogen in the target compound.
- Activity : Selective dopamine D3 receptor agonist, used in neurological studies .
- Significance : The allyl group may enhance lipophilicity and receptor binding affinity compared to the unsubstituted target compound.
2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine Hydrobromide
- Structural Difference: Methyl group at C2 of the thiazole instead of an amino group.
- Status : Discontinued, likely due to reduced bioactivity or safety concerns .
- Implication: The amino group in the target compound is essential for pharmacological efficacy.
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide
- Structural Difference : Hydrazine linker between thiazole and azepine; methoxyphenyl substituent.
- Activity : Exhibits cardioprotective effects, surpassing reference drugs Levocarnitine and Mildronate in reducing hypoxic muscle contraction .
- Significance : The hydrazine moiety and aryl substituent broaden therapeutic applications beyond neurological targets.
Heterocyclic Analogs with Similar Fused Rings
Oxazolo[4,5-d]pyrimidines
- Structural Difference : Oxazole replaces thiazole; pyrimidine replaces azepine.
- Activity : Antiviral, enzyme inhibitory (e.g., fatty acid amide hydrolase), and anticancer properties .
- Significance : Heterocycle choice (thiazole vs. oxazole) influences electron distribution and target selectivity.
Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
Counterion and Substitution Position Variants
5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine Dihydrochloride
Comparative Data Table
Key Research Findings and Implications
Amino Group Criticality: The C2 amino group in the target compound is essential for receptor interactions, as methyl substitution leads to reduced activity .
Counterion Effects : Hydrobromide salts improve solubility over dihydrochloride analogs, influencing pharmacokinetics .
Structural Flexibility : Hydrazine linkers or aryl substitutions (e.g., methoxyphenyl) expand therapeutic scope from neurological to cardiovascular applications .
Heterocycle Influence : Thiazolo-azepines vs. oxazolo-pyrimidines demonstrate how heteroatom positioning dictates target selectivity (e.g., dopamine receptors vs. viral enzymes) .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for 5,6,7,8-tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide? The compound is typically synthesized via cyclocondensation reactions involving brominated intermediates. For example, Hantzsch-type reactions using 4,5,6,7-tetrahydro-3H-azepin derivatives with thiazole precursors under reflux in polar solvents (e.g., ethanol or acetic acid) are common. Reaction conditions (60–85°C, 12–24 hours) and purification via recrystallization from ethanol are critical for yield optimization .
Advanced: How can reaction conditions be optimized to improve yield and purity? Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. Variables like temperature, solvent polarity, and reagent stoichiometry are systematically varied. For instance, highlights the use of design of experiments (DoE) to reduce the number of trials while maximizing data quality. Computational tools (e.g., quantum chemical calculations) can predict optimal conditions by modeling reaction pathways and intermediate stability .
Structural Characterization
Basic: What spectroscopic methods are used to confirm the compound’s structure? Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C-S bonds at ~650 cm⁻¹).
- NMR : H NMR resolves azepine and thiazole ring protons (δ 1.5–3.0 ppm for tetrahydroazepin protons; δ 6.8–7.5 ppm for aromatic systems if present). C NMR confirms carbon connectivity.
- Elemental analysis : Validates C, H, N, and Br content (±0.3% deviation from theoretical values) .
Advanced: How are structural ambiguities resolved when spectroscopic data conflict? X-ray crystallography provides definitive bond-length and angle data. For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, NOESY) clarify proton-proton correlations. Mass spectrometry (HRMS) confirms molecular weight and bromide counterion presence. Cross-referencing with databases like PubChem or GSRS ensures alignment with known analogs .
Pharmacological Profiling
Basic: What preliminary assays evaluate the compound’s bioactivity? Initial screens focus on receptor binding (e.g., GPCRs or ion channels) and enzymatic inhibition. For example, cardioprotective activity is assessed via in vitro models of oxidative stress (e.g., H9c2 cardiomyocytes) using viability assays (MTT or LDH release). Dose-response curves (0.1–100 µM) identify EC₅₀ values .
Advanced: How are target-specific assays designed to minimize off-target effects? Structure-activity relationship (SAR) studies compare analogs with modified substituents (e.g., replacing Br with Cl or adjusting azepin ring saturation). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like adenosine receptors. Selectivity is validated via panel screening against unrelated enzymes (e.g., kinases, proteases) .
Analytical Data Contradictions
Advanced: How should researchers address discrepancies in purity assessments? Contradictions between HPLC purity (>95%) and elemental analysis may arise from hygroscopicity or residual solvents. Mitigation strategies:
- Karl Fischer titration : Quantifies water content.
- TGA/DSC : Detects solvent residues or decomposition.
- Alternative purification : Switch recrystallization solvents (e.g., acetonitrile instead of ethanol) to improve crystal lattice integrity .
Computational Modeling
Advanced: What computational tools predict the compound’s reactivity and stability? Density functional theory (DFT) calculates thermodynamic parameters (e.g., Gibbs free energy of intermediates) to identify rate-limiting steps. Software like Gaussian or ORCA models reaction pathways. Machine learning platforms (e.g., ICReDD’s tools) analyze experimental datasets to recommend condition adjustments, creating a feedback loop between simulation and lab work .
Stability and Degradation
Basic: What storage conditions prevent decomposition? Store under inert gas (N₂ or Ar) at –20°C in amber vials to avoid light-induced degradation. Lyophilization enhances long-term stability for aqueous solutions. Periodic NMR or HPLC checks (every 6 months) monitor integrity .
Advanced: How are degradation pathways elucidated? Forced degradation studies (acid/base hydrolysis, thermal stress) identify breakdown products. LC-MS/MS characterizes degradants, while Arrhenius plots (40–80°C) predict shelf-life at room temperature. Computational models (e.g., SPARTAN) simulate bond dissociation energies to predict vulnerable sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
